molecular formula C16H10Cl2N2O3 B3909542 1-methyl-1H-indole-2,3-dione 3-[O-(2,4-dichlorobenzoyl)oxime]

1-methyl-1H-indole-2,3-dione 3-[O-(2,4-dichlorobenzoyl)oxime]

Cat. No. B3909542
M. Wt: 349.2 g/mol
InChI Key: UDCCKADYBJAPGF-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-1H-indole-2,3-dione 3-[O-(2,4-dichlorobenzoyl)oxime] is a chemical compound that is widely used in scientific research applications. This compound is also known as DMIO and has been extensively studied due to its unique properties and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of DMIO is not fully understood, but it is believed to be due to its ability to accept electrons. DMIO can undergo a reversible one-electron reduction to form a stable radical anion, which can then transfer an electron to another molecule. This makes DMIO a potent redox mediator and allows it to participate in various electrochemical reactions.
Biochemical and Physiological Effects:
DMIO has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of various cancer cell lines. DMIO has also been shown to have anti-inflammatory effects and to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMIO is its ability to act as a potent redox mediator. This makes it useful in various electrochemical reactions and organic reactions. DMIO is also relatively easy to synthesize and can be produced in large quantities. However, DMIO is highly reactive and can be difficult to handle. It is also toxic and must be handled with care.

Future Directions

There are many potential future directions for DMIO research. One area of interest is its potential use as a fluorescent probe for the detection of metal ions. DMIO has also shown promise as a catalyst in organic reactions and could be further explored in this area. Additionally, the anti-cancer properties of DMIO could be further studied to determine its potential as a cancer treatment. Overall, the unique properties of DMIO make it a promising compound for further research in a variety of fields.

Scientific Research Applications

DMIO has been widely used in scientific research due to its unique properties. It is a potent electron acceptor and can be used as a redox mediator in various electrochemical reactions. DMIO has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.

properties

IUPAC Name

[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3/c1-20-13-5-3-2-4-11(13)14(15(20)21)19-23-16(22)10-7-6-9(17)8-12(10)18/h2-8H,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCCKADYBJAPGF-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NOC(=O)C3=C(C=C(C=C3)Cl)Cl)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=N\OC(=O)C3=C(C=C(C=C3)Cl)Cl)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-methyl-1H-indole-2,3-dione 3-[O-(2,4-dichlorobenzoyl)oxime]
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1-methyl-1H-indole-2,3-dione 3-[O-(2,4-dichlorobenzoyl)oxime]
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1-methyl-1H-indole-2,3-dione 3-[O-(2,4-dichlorobenzoyl)oxime]
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1-methyl-1H-indole-2,3-dione 3-[O-(2,4-dichlorobenzoyl)oxime]
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1-methyl-1H-indole-2,3-dione 3-[O-(2,4-dichlorobenzoyl)oxime]
Reactant of Route 6
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1-methyl-1H-indole-2,3-dione 3-[O-(2,4-dichlorobenzoyl)oxime]

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